2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide
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Overview
Description
2-methoxy-5-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications
PET Imaging Agent Development
The compound has been explored in the context of Positron Emission Tomography (PET) imaging. A study involved the synthesis of a similar compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging B-Raf(V600E) in cancers. This compound was synthesized through multiple steps and evaluated for its radiochemical yield, specific activity, and potential application in PET imaging for cancer diagnosis and monitoring (Wang et al., 2013).
Glucokinase Activation for Diabetes Treatment
Another similar compound, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, was identified as a potent glucokinase activator, indicating its potential application in the treatment of type 2 diabetes mellitus. This compound demonstrated significant glucose uptake in rat hepatocytes and exhibited promising results in oral glucose tolerance tests and repeated dose studies in mice (Park et al., 2014).
Anti-Ulcer Activity
A benzimidazole derivative, 1-methyl-2{[(3,4di methoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole, synthesized from a similar chemical structure, was tested for anti-ulcer activity. This indicates the potential use of related compounds in developing treatments for ulcers (Madala, 2017).
Biological Activity Studies
Compounds with similar chemical structures have been synthesized and evaluated for their biological activities, including antibacterial, analgesic, anti-inflammatory, and antimicrobial activities. These studies suggest a wide range of potential therapeutic applications for such compounds in treating various medical conditions (Uma et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
The compound may affect various biochemical pathways. Without specific information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s solubility and therefore its bioavailability .
properties
IUPAC Name |
2-methoxy-5-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-16(5-6-21-23)13-7-12(9-20-11-13)10-22-28(25,26)14-3-4-17(27-2)15(8-14)18(19)24/h3-9,11,22H,10H2,1-2H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKTUBFWUDZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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